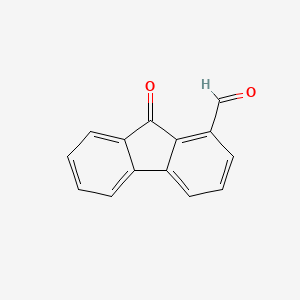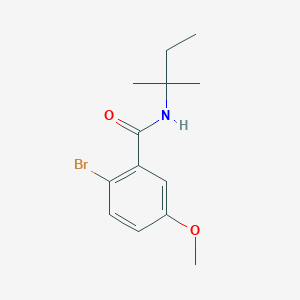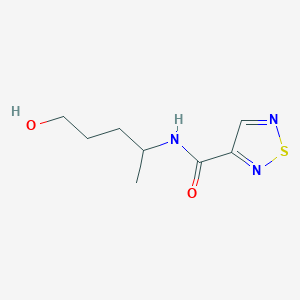
9-Oxo-9H-fluorene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-9H-fluorene-1-carbaldehyde is an organic compound with the molecular formula C14H8O2 It is a derivative of fluorene, characterized by the presence of an aldehyde group at the first position and a ketone group at the ninth position of the fluorene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-fluorene-1-carbaldehyde typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-1-carboxaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve high selectivity and conversion rates. The use of environmentally benign oxidants and solvents is also a focus to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Oxo-9H-fluorene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in ether or tetrahydrofuran (THF).
Major Products:
Oxidation: 9-Oxo-9H-fluorene-1-carboxylic acid.
Reduction: 9-Hydroxy-9H-fluorene-1-carbaldehyde.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Oxo-9H-fluorene-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, particularly cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Oxo-9H-fluorene-1-carbaldehyde, particularly in biological systems, involves its interaction with cellular pathways that regulate apoptosis. The compound has been shown to induce apoptosis by activating caspase enzymes, which play a crucial role in the programmed cell death process. This activity is mediated through the mitochondrial pathway, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3 .
Vergleich Mit ähnlichen Verbindungen
- 9-Oxo-9H-fluorene-2-carbaldehyde
- 9-Oxo-9H-fluorene-3-carbaldehyde
- 9-Oxo-9H-fluorene-4-carbaldehyde
Comparison: While these compounds share the core fluorene structure with an aldehyde group, their position of substitution and the presence of additional functional groups can significantly influence their chemical reactivity and biological activity. 9-Oxo-9H-fluorene-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Eigenschaften
Molekularformel |
C14H8O2 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
9-oxofluorene-1-carbaldehyde |
InChI |
InChI=1S/C14H8O2/c15-8-9-4-3-7-11-10-5-1-2-6-12(10)14(16)13(9)11/h1-8H |
InChI-Schlüssel |
BVBWGMYEBUFOGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3C2=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)




![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)

![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)

![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)

